Azasetron-d3 Hydrochloride
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Overview
Description
Azasetron-d3 Hydrochloride is a deuterium-labeled derivative of Azasetron Hydrochloride. It is primarily used as a biochemical tool in proteomics research. The compound is known for its antiemetic properties, which are utilized to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgical procedures .
Preparation Methods
The preparation of Azasetron-d3 Hydrochloride involves the incorporation of deuterium into the Azasetron Hydrochloride molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Azasetron Hydrochloride are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Purification: The resulting compound is purified using chromatographic techniques to ensure the desired level of deuterium incorporation.
Crystallization: The purified compound is crystallized to obtain this compound in its final form.
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Azasetron-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Azasetron-d3 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Azasetron Hydrochloride.
Industry: Applied in the development of new antiemetic drugs and formulations
Mechanism of Action
The mechanism of action of Azasetron-d3 Hydrochloride is similar to that of Azasetron Hydrochloride. It acts as a selective antagonist of serotonin receptors, specifically the 5-HT3 receptors. By binding to these receptors, the compound blocks the action of serotonin, thereby preventing the transmission of emetic signals to the brain. This results in the reduction of nausea and vomiting .
Comparison with Similar Compounds
Azasetron-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research studies. Similar compounds include:
Azasetron Hydrochloride: The non-deuterated form, used for similar antiemetic purposes.
Granisetron Hydrochloride: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Ondansetron Hydrochloride: A widely used antiemetic with a similar mechanism of action.
This compound stands out due to its application in advanced research techniques and its ability to provide more accurate data in pharmacokinetic and metabolic studies.
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuteriomethyl)-1,4-benzoxazine-8-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675645 |
Source
|
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216505-58-6 |
Source
|
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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